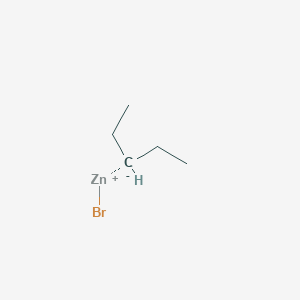
1-乙基丙基锌溴
描述
1-Ethylpropylzinc bromide is an organozinc compound with the molecular formula C₅H₁₁BrZn. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. 1-Ethylpropylzinc bromide is particularly notable for its applications in cross-coupling reactions and as a reagent in the formation of carbon-carbon bonds.
科学研究应用
1-Ethylpropylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: While not directly used in biological systems, its derivatives can be used in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and materials, including polymers and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethylpropylzinc bromide can be synthesized through the reaction of 1-bromo-3-pentane with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}5\text{H}{11}\text{Br} + \text{Zn} \rightarrow \text{C}5\text{H}{11}\text{ZnBr} ]
Industrial Production Methods: Industrial production of 1-ethylpropylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and efficiency.
化学反应分析
Types of Reactions: 1-Ethylpropylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halides or other electrophiles. For example, 1-ethylpropylzinc bromide can react with alkyl halides to form new carbon-carbon bonds.
Oxidative Addition: This reaction typically requires a transition metal catalyst such as palladium or nickel.
Reductive Elimination: This reaction often follows oxidative addition and results in the formation of a new carbon-carbon or carbon-heteroatom bond.
Major Products: The major products of reactions involving 1-ethylpropylzinc bromide are typically new organozinc compounds or coupled organic molecules, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-ethylpropylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new bonds. In cross-coupling reactions, the compound undergoes oxidative addition to a transition metal catalyst, followed by transmetalation and reductive elimination to form the final product.
相似化合物的比较
- 1-Methylbutylzinc bromide
- 2-Ethylbutylzinc bromide
- Phenethylzinc bromide
Comparison: 1-Ethylpropylzinc bromide is unique in its specific reactivity and the types of products it forms. Compared to similar compounds, it offers distinct advantages in certain cross-coupling reactions due to its steric and electronic properties. For example, its reactivity can be fine-tuned by modifying the substituents on the zinc atom, allowing for greater control over the reaction outcomes.
属性
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDLOWLHWKATSJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]CC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



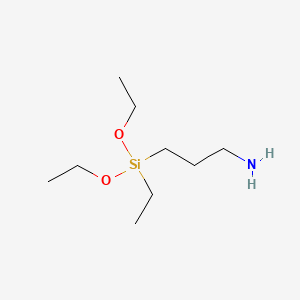
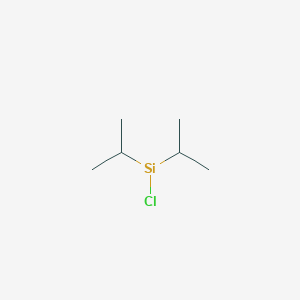

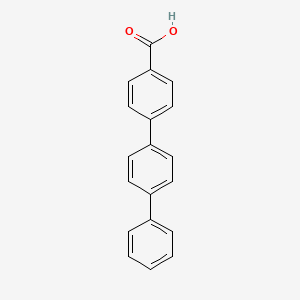
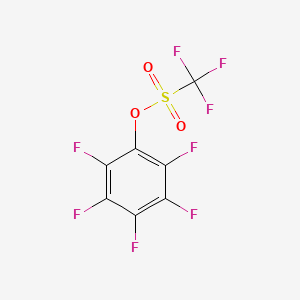
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
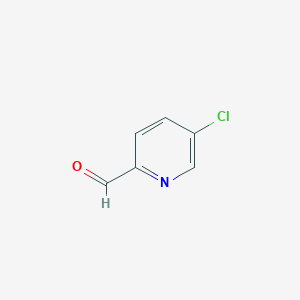

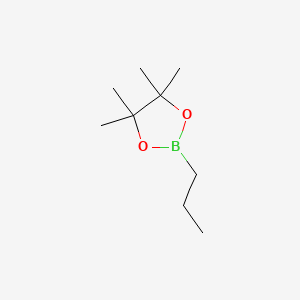
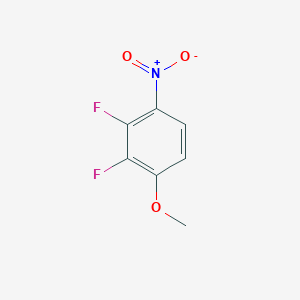
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
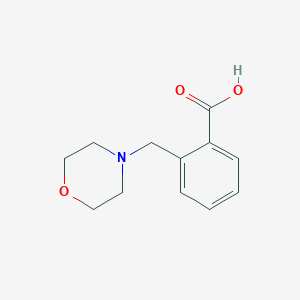
![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
